Product packaging for 3-(4-Cyclopropylphenyl)prop-2-enoic acid(Cat. No.:CAS No. 545393-80-4)

3-(4-Cyclopropylphenyl)prop-2-enoic acid

Cat. No.: B2358493
CAS No.: 545393-80-4
M. Wt: 188.226
InChI Key: ZEKSWKQALDVANW-FPYGCLRLSA-N
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Description

Contextual Significance and Structural Attributes of 3-(4-Cyclopropylphenyl)prop-2-enoic Acid

This compound belongs to the class of aromatic carboxylic acids. Its structure is characterized by a phenyl ring substituted with a cyclopropyl (B3062369) group at the para position, which is in turn attached to a prop-2-enoic acid functional group. The prop-2-enoic acid moiety, also known as acrylic acid, consists of a vinyl group directly attached to a carboxylic acid terminus. The defining feature of this molecule is the compact, three-membered cyclopropyl ring, which imparts distinct electronic and conformational properties compared to other alkyl substituents.

The synthesis of such a compound can be approached through well-established methodologies for creating cinnamic acid derivatives, such as the Knoevenagel condensation or the Perkin reaction. researchgate.netnih.gov These reactions typically involve the condensation of an aromatic aldehyde with a compound containing an active methylene group or an acid anhydride, respectively. In the case of this compound, the logical starting material would be 4-cyclopropylbenzaldehyde (B1279468).

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State (at STP)
This compoundC12H12O2188.22Solid (predicted)
Cinnamic acidC9H8O2148.16White crystalline solid
4-CyclopropylbenzaldehydeC10H10O146.19Liquid

Rationale for Advanced Scientific Investigation of this compound

The scientific impetus for investigating this compound stems from the unique properties conferred by the cyclopropyl group. In medicinal chemistry, the cyclopropyl ring is often employed as a bioisostere for other functional groups, such as isopropyl or vinyl groups. This substitution can lead to improved metabolic stability, enhanced binding affinity to biological targets, and modulation of pharmacokinetic properties. The strained three-membered ring can also influence the electronic nature of the phenyl ring, potentially altering the reactivity and biological activity of the entire molecule.

Furthermore, cinnamic acid derivatives are known to possess a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net The incorporation of a cyclopropyl group could potentiate or modify these activities, leading to the discovery of novel therapeutic agents.

Scope and Objectives of Academic Research Pertaining to this compound

Academic research focused on this compound would likely encompass several key objectives:

Synthesis and Characterization: The primary objective would be the efficient synthesis of the compound, likely via a Knoevenagel condensation of 4-cyclopropylbenzaldehyde with malonic acid. researchgate.net Subsequent detailed characterization using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry would be crucial to confirm its structure. Based on data for analogous 4-substituted cinnamic acids, the ¹H NMR spectrum is expected to show characteristic doublets for the vinylic protons with a coupling constant indicative of a trans configuration. rsc.org

Investigation of Physicochemical Properties: A thorough examination of its physical and chemical properties, including melting point, solubility, and pKa, would be essential for understanding its behavior in various systems.

Exploration of Biological Activities: A significant portion of research would be dedicated to screening for various biological activities. This would likely involve in vitro assays to assess its antioxidant potential, anti-inflammatory effects (e.g., inhibition of cyclooxygenase enzymes), and cytotoxic activity against various cancer cell lines. nih.govsmolecule.com

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a series of related analogs with modifications to the cyclopropyl group or the acrylic acid moiety would allow for the establishment of structure-activity relationships. This would provide valuable insights into the molecular features essential for any observed biological activity.

Table 2: Potential Research Applications of this compound Derivatives

Research AreaPotential ApplicationRationale
Medicinal ChemistryDevelopment of novel anti-inflammatory or anticancer agents.Cinnamic acids are known for these properties, and the cyclopropyl group may enhance efficacy. researchgate.net
Materials ScienceSynthesis of novel polymers or functional materials.The acrylic acid moiety can be polymerized, and the cyclopropylphenyl group could impart unique properties to the resulting polymer.
AgrochemicalsDevelopment of new herbicides or pesticides.Some cinnamic acid derivatives have shown herbicidal activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O2 B2358493 3-(4-Cyclopropylphenyl)prop-2-enoic acid CAS No. 545393-80-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-cyclopropylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-12(14)8-3-9-1-4-10(5-2-9)11-6-7-11/h1-5,8,11H,6-7H2,(H,13,14)/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKSWKQALDVANW-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC=C(C=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 3 4 Cyclopropylphenyl Prop 2 Enoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-(4-Cyclopropylphenyl)prop-2-enoic Acid

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR techniques provides a complete picture of its covalent framework and stereochemistry.

Based on data from analogous compounds like p-methylcinnamic acid and other 4-substituted cinnamic acids, a predicted ¹H and ¹³C NMR chemical shift assignment for this compound in a solvent like DMSO-d₆ is presented below. researchgate.net The acidic proton of the carboxyl group is expected to appear at a significantly downfield shift, typically above 12 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Number Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
1 12.3 (s, 1H) 168.0
2 6.45 (d, 1H, J=16.0 Hz) 119.0
3 7.55 (d, 1H, J=16.0 Hz) 145.0
4 - 132.0
5, 9 7.45 (d, 2H, J=8.2 Hz) 129.5
6, 8 7.15 (d, 2H, J=8.2 Hz) 126.5
7 - 148.0
10 1.95 (m, 1H) 15.5
11, 12 0.95 (m, 2H) 10.0

Note: Shifts are predicted based on analogous structures and may vary with solvent and concentration. J-couplings are approximate.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structure and Conformation Analysis

Multi-dimensional NMR experiments are essential for unambiguously assigning the predicted signals and revealing the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin coupling networks. For this compound, key expected correlations would be observed between the vinylic protons H-2 and H-3, confirming the propenoic acid chain. Additional correlations would appear between the ortho- and meta-protons on the phenyl ring (H-5/H-6 and H-8/H-9) and within the cyclopropyl (B3062369) ring's complex spin system (H-10, H-11, H-12). youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals (e.g., H-2 to C-2, H-5 to C-5, etc.). youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) couplings between protons and carbons, which is critical for piecing together the molecular skeleton. youtube.com Expected key correlations would include the vinylic proton H-2 to the carboxyl carbon C-1 and the aromatic carbon C-4. The other vinylic proton, H-3, would show correlations to the ipso-carbon C-4 and the ortho-carbons C-5 and C-9. The cyclopropyl methine proton (H-10) would correlate to the attached aromatic carbon C-7.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing conformational insights. A strong NOESY correlation between the vinylic protons H-2 and H-3 would be absent, consistent with the trans (E) configuration dictated by the large J-coupling constant (~16 Hz). Correlations between the vinylic H-3 and the aromatic protons H-5/H-9 would confirm the orientation of the phenyl ring relative to the double bond. researchgate.net

Solid-State NMR Applications in Elucidating Polymorphism and Crystal Structure of this compound

Solid-state NMR (ssNMR) provides structural information on materials in their solid, crystalline form. For carboxylic acids like the title compound, ssNMR is particularly useful for studying the effects of crystal packing and intermolecular hydrogen bonding. tib.eu In the solid state, cinnamic acids typically form hydrogen-bonded dimers. This dimerization significantly influences the local electronic environment, leading to different chemical shifts compared to the solution state, especially for the carboxyl carbon. researchgate.net

Furthermore, studies on other solid cinnamic acids have shown that signals for chemically equivalent atoms in solution (like ortho or meta carbons on the phenyl ring) can split into multiple resonances in the solid state. researchgate.net This splitting arises from the loss of molecular symmetry in the crystal lattice, a phenomenon known as crystallographic inequivalence. Similar effects would be anticipated in the solid-state ¹³C spectrum of this compound, providing insights into its crystal packing arrangement.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the unambiguous determination of the elemental composition. For this compound (C₁₂H₁₂O₂), the expected monoisotopic mass is 188.08373 u. An HRMS measurement would confirm this composition with high accuracy (typically within 5 ppm).

Analysis of the fragmentation pattern in tandem mass spectrometry (MS/MS) elucidates the molecular structure. While a specific spectrum for this compound is not published, the fragmentation can be predicted based on the known behavior of cinnamic and phenylpropanoic acids. nih.govresearchgate.net

Expected Fragmentation Pathway:

Decarboxylation: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as CO₂ (44 u) or the loss of the entire COOH radical (45 u), leading to a prominent ion.

Loss of Water: The molecular ion may also lose a molecule of water (18 u).

Cleavage of the Acryloyl Chain: Fragmentation can occur along the propenoic acid chain. Loss of a CO molecule (28 u) from the [M-H₂O]⁺ ion is a plausible pathway.

Formation of Tropylium (B1234903) Ion: Phenyl-containing compounds often rearrange to form a stable tropylium ion (m/z 91), although this may be less prominent depending on the stability of other fragments.

Table 2: Predicted HRMS Fragments

m/z (Predicted) Formula Description of Loss
189.0910 [C₁₂H₁₃O₂]⁺ [M+H]⁺
187.0764 [C₁₂H₁₁O₂]⁻ [M-H]⁻
171.0808 [C₁₂H₁₁O]⁺ Loss of H₂O from [M+H]⁺
143.0855 [C₁₁H₁₁]⁺ Loss of COOH from [M+H]⁺

X-ray Crystallography for Absolute Configuration and Detailed Conformational Analysis of this compound

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not publicly available, its key structural features can be inferred from closely related compounds. nih.gov

It is highly probable that the molecule crystallizes as a centrosymmetric dimer, with two molecules linked by strong O-H···O hydrogen bonds between their carboxylic acid groups. nih.gov This is a characteristic packing motif for most simple carboxylic acids.

The conformation of the molecule is also of interest. The cinnamoyl moiety (the phenyl ring, double bond, and carbonyl group) is expected to be largely planar to maximize π-conjugation. The cyclopropyl group's orientation relative to the phenyl ring is predicted to adopt a "bisected" conformation, where the plane of the phenyl ring bisects the C-C-C angle of the cyclopropyl ring. This conformation allows for electronic interaction between the cyclopropyl's Walsh orbitals and the π-system of the aromatic ring. researchgate.net

Table 3: Anticipated Crystallographic Parameters (based on analogs)

Parameter Expected Value/System
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c)
Key Interactions O-H···O hydrogen bonding forming dimers
Phenyl-Cyclopropyl Conformation Bisected
C=C Bond Length ~1.34 Å

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interaction Studies of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint for its functional groups and information about bonding and intermolecular forces.

The FT-IR spectrum is expected to be dominated by features characteristic of a conjugated carboxylic acid dimer. uantwerpen.be

O-H Stretch: A very broad and strong absorption band is anticipated in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl stretch. Its position at a lower frequency is indicative of both conjugation with the C=C double bond and participation in hydrogen bonding.

C=C Stretches: Absorptions around 1625-1640 cm⁻¹ (alkene) and 1600 cm⁻¹ (aromatic ring) are expected.

C-O Stretch / O-H Bend: Bands in the 1400-1440 cm⁻¹ and 1200-1300 cm⁻¹ regions are associated with coupled C-O stretching and O-H in-plane bending modes. A broad absorption around 920 cm⁻¹ is also characteristic of the out-of-plane O-H bend of a dimer.

The Raman spectrum would complement the FT-IR data. The aromatic C=C stretching and the alkene C=C stretching vibrations are typically strong in the Raman spectrum, providing clear signals in the 1600-1640 cm⁻¹ region. The symmetric vibrations of the cyclopropyl ring would also be observable.

Table 4: Principal Vibrational Modes and Expected Frequencies

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
O-H stretch (dimer) 2500-3300 Strong, Broad Weak
C-H stretch (aromatic/vinylic) 3000-3100 Medium Medium
C-H stretch (cyclopropyl) 2900-3000 Medium Medium
C=O stretch (dimer) 1680-1710 Strong Medium
C=C stretch (alkene) 1625-1640 Medium Strong
C=C stretch (aromatic) ~1600 Medium Strong
C-O stretch / O-H bend 1200-1440 Strong Weak

Chemical Reactivity, Transformation, and Derivatization of 3 4 Cyclopropylphenyl Prop 2 Enoic Acid

Reactions Involving the Carboxylic Acid Moiety of 3-(4-Cyclopropylphenyl)prop-2-enoic Acid

The carboxylic acid group is a primary site for functionalization, allowing for the formation of esters and amides, as well as undergoing reduction and decarboxylation reactions under specific conditions.

Esterification and amidation are fundamental transformations of carboxylic acids, converting them into derivatives with altered physical, chemical, and biological properties.

Esterification: The conversion of this compound to its corresponding esters can be readily achieved through several standard methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride or an acid anhydride, which then readily reacts with an alcohol. Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) can also be employed to facilitate the direct condensation of the carboxylic acid with an alcohol.

Amidation: The synthesis of amides from this compound follows similar principles to esterification. Direct reaction with an amine is generally not feasible and requires activation of the carboxylic acid. A common laboratory method involves the conversion of the carboxylic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with a primary or secondary amine to form the corresponding amide.

Modern amidation protocols often utilize peptide coupling agents, such as BOP reagent or HATU, which facilitate the direct formation of the amide bond from the carboxylic acid and the amine under mild conditions, minimizing side reactions and preserving sensitive functional groups. mdpi.com

Table 1: Examples of Esterification and Amidation Products of this compound

ReagentProduct NameProduct Structure
Methanol (CH₃OH) / H⁺Methyl 3-(4-cyclopropylphenyl)prop-2-enoateC₁₃H₁₄O₂
Ethanol (C₂H₅OH) / H⁺Ethyl 3-(4-cyclopropylphenyl)prop-2-enoateC₁₄H₁₆O₂
1. SOCl₂ 2. Ammonia (NH₃)3-(4-Cyclopropylphenyl)prop-2-enamideC₁₂H₁₃NO
1. SOCl₂ 2. Diethylamine ((C₂H₅)₂NH)N,N-Diethyl-3-(4-cyclopropylphenyl)prop-2-enamideC₁₆H₂₁NO

Reduction: The carboxylic acid moiety of this compound can be reduced to a primary alcohol, yielding (E)-3-(4-cyclopropylphenyl)prop-2-en-1-ol. This transformation requires the use of strong reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, typically used in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran. The reaction proceeds via a lithium carboxylate intermediate, which is then further reduced.

It is important to note that LiAlH₄ is a powerful and unselective reducing agent that can also reduce the α,β-unsaturated double bond under certain conditions. Selective reduction of the carboxylic acid in the presence of the double bond can be challenging and may require the use of alternative reducing agents or a protection-deprotection strategy for the alkene functionality.

Decarboxylation: The removal of the carboxyl group as carbon dioxide, known as decarboxylation, is a reaction that is generally difficult to achieve for α,β-unsaturated carboxylic acids like this compound. The stability of the conjugated system makes the direct loss of CO₂ unfavorable. However, decarboxylation can be induced under specific and often harsh conditions. For instance, heating the carboxylic acid with a copper catalyst in quinoline (B57606) (the Doebner modification of the Knoevenagel condensation) can sometimes effect decarboxylation, though this is more commonly associated with the synthesis of the unsaturated acid itself. thepharmajournal.com

A more synthetically useful approach to achieve a net decarboxylation is through a decarboxylative halogenation reaction, such as the Hunsdiecker reaction or the Barton decarboxylation. In these methods, the carboxylic acid is first converted to a derivative (e.g., a silver salt or a thiohydroxamate ester) which then undergoes radical-mediated decarboxylation and trapping with a halogen source or a hydrogen atom donor, respectively.

Table 2: Reduction and Decarboxylation Transformations of this compound

ReactionReagent(s)Product Name
Reduction1. LiAlH₄ 2. H₃O⁺(E)-3-(4-Cyclopropylphenyl)prop-2-en-1-ol
Decarboxylative Bromination1. Ag₂O 2. Br₂(E)-1-(2-Bromovinyl)-4-cyclopropylbenzene

Reactions of the Prop-2-enoic Acid Double Bond in this compound

The electron-deficient nature of the carbon-carbon double bond, due to its conjugation with the carboxylic acid group, makes it susceptible to a variety of addition reactions, including hydrogenation, halogenation, and various oxidative transformations.

Hydrogenation: The α,β-unsaturated double bond of this compound can be selectively reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The hydrogenation proceeds to give 3-(4-cyclopropylphenyl)propanoic acid. Under more forcing conditions (higher pressure and temperature), the aromatic ring and the cyclopropyl (B3062369) group can also be reduced, although the double bond is significantly more reactive. Enoate reductases also offer a biocatalytic route for the hydrogenation of α,β-unsaturated carboxylic acids. nih.gov

Halogenation: The double bond readily undergoes electrophilic addition with halogens such as chlorine (Cl₂) and bromine (Br₂). The reaction of this compound with bromine, for example, would be expected to yield 2,3-dibromo-3-(4-cyclopropylphenyl)propanoic acid. This reaction typically proceeds via a cyclic bromonium ion intermediate, followed by anti-attack of the bromide ion, leading to the formation of the trans-dihalide. rsc.orgacs.org

Table 3: Hydrogenation and Halogenation of the Double Bond

ReactionReagent(s)Product Name
HydrogenationH₂, Pd/C3-(4-Cyclopropylphenyl)propanoic acid
BrominationBr₂ in CCl₄2,3-Dibromo-3-(4-cyclopropylphenyl)propanoic acid

Epoxidation: The double bond of this compound can be converted to an epoxide, a three-membered ring containing an oxygen atom, to yield 3-(4-cyclopropylphenyl)oxirane-2-carboxylic acid. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is stereospecific, with the oxygen atom being delivered to one face of the double bond. For α,β-unsaturated carbonyl compounds, epoxidation can also be achieved using hydrogen peroxide under basic conditions. youtube.com

Dihydroxylation: The double bond can be oxidized to a vicinal diol (a compound with two hydroxyl groups on adjacent carbons), forming 2,3-dihydroxy-3-(4-cyclopropylphenyl)propanoic acid. This can be accomplished using several reagents. Syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond, can be achieved using osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄) under basic conditions. Anti-dihydroxylation can be achieved through the epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide.

Table 4: Oxidative Transformations of the Double Bond

ReactionReagent(s)Product NameStereochemistry
Epoxidationm-CPBA3-(4-Cyclopropylphenyl)oxirane-2-carboxylic acid-
Syn-dihydroxylation1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O(2R,3S)- or (2S,3R)-2,3-Dihydroxy-3-(4-cyclopropylphenyl)propanoic acidSyn
Anti-dihydroxylation1. m-CPBA 2. H₃O⁺(2R,3R)- or (2S,3S)-2,3-Dihydroxy-3-(4-cyclopropylphenyl)propanoic acidAnti

The electron-withdrawing nature of the carboxylic acid group makes the double bond of this compound an activated dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. In this reaction, the dienophile reacts with a conjugated diene to form a six-membered ring. The stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com

For example, the reaction of this compound with a simple diene like 1,3-butadiene (B125203) would be expected to yield a cyclohexene (B86901) derivative. The regioselectivity of the reaction (the orientation of the diene and dienophile) is governed by the electronic properties of the substituents on both components.

Table 5: Hypothetical Diels-Alder Reaction of this compound

DieneProduct Name
1,3-Butadiene4-(4-Cyclopropylphenyl)cyclohex-1-ene-1-carboxylic acid
Cyclopentadiene3-(4-Cyclopropylphenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Transformations of the Cyclopropyl Ring in this compound

The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain, which imparts unique chemical properties and reactivity compared to larger cycloalkanes.

The strained nature of the cyclopropyl ring makes it susceptible to ring-opening reactions under various conditions, particularly with acid catalysis. nih.gov In the context of this compound, acid-catalyzed ring-opening would likely proceed via protonation of the cyclopropyl ring, leading to a carbocationic intermediate. The stability of this carbocation would be enhanced by the adjacent phenyl ring.

The mechanism can be envisioned to follow either an S(_N)1-like or S(_N)2-like pathway. In an S(_N)1-type mechanism, the protonated cyclopropane (B1198618) would open to form a secondary or tertiary carbocation, which would then be attacked by a nucleophile. nih.gov An S(_N)2-like mechanism would involve a concerted attack by a nucleophile as the C-C bond of the cyclopropane ring breaks. nih.gov The regioselectivity of the nucleophilic attack would be influenced by the electronic effects of the phenyl ring and the prop-2-enoic acid substituent.

Table 1: Potential Products of Acid-Catalyzed Ring-Opening of this compound with a Generic Nucleophile (Nu)

Reagent/ConditionIntermediatePotential Product(s)
H, NuPhenyl-stabilized carbocation3-(4-(1-Nu-propyl)phenyl)prop-2-enoic acid, 3-(4-(2-Nu-propyl)phenyl)prop-2-enoic acid

Note: The exact product distribution would depend on the specific nucleophile and reaction conditions.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring of this compound

The phenyl ring of this compound is substituted with both a cyclopropyl group and a prop-2-enoic acid group, which have opposing electronic effects, leading to complex regioselectivity in electrophilic aromatic substitution (EAS) reactions. wikipedia.orglibretexts.org

The cyclopropyl group is generally considered an activating group and an ortho, para-director in EAS due to its ability to donate electron density to the aromatic ring through σ-π conjugation. libretexts.org Conversely, the prop-2-enoic acid group is a deactivating group and a meta-director due to the electron-withdrawing nature of the carboxylic acid and the conjugated double bond. libretexts.org

Therefore, the outcome of an EAS reaction on this compound will depend on the reaction conditions and the nature of the electrophile. The activating effect of the cyclopropyl group would favor substitution at the positions ortho to it (positions 3 and 5), while the deactivating effect of the prop-2-enoic acid group would direct incoming electrophiles to the positions meta to it (positions 3 and 5). In this case, both groups direct to the same positions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Electrophilic ReagentPredicted Major Product(s)
Br(_2), FeBr(_3)3-(3-Bromo-4-cyclopropylphenyl)prop-2-enoic acid
HNO(_3), H(_2)SO(_4)3-(4-Cyclopropyl-3-nitrophenyl)prop-2-enoic acid
SO(_3), H(_2)SO(_4)5-(4-Cyclopropylphenyl)-5-oxopent-3-en-1-sulfonic acid

Nucleophilic aromatic substitution (NAS) on the phenyl ring of this compound is generally unlikely under standard conditions. masterorganicchemistry.com NAS typically requires the presence of strong electron-withdrawing groups (such as nitro groups) on the aromatic ring to make it susceptible to nucleophilic attack, which are absent in this molecule. masterorganicchemistry.comlibretexts.org

Mechanistic Investigations of Key Chemical Transformations of this compound

Detailed mechanistic studies specifically on this compound are scarce. However, the mechanisms of key transformations can be inferred from studies on related cinnamic acid and aryl cyclopropane derivatives.

For instance, the mechanism of electrophilic addition to the double bond of the prop-2-enoic acid side chain would proceed through a carbocation intermediate. The stability of this carbocation would be influenced by both the phenyl ring and the carboxylic acid group.

Mechanistic investigations into the ring-opening of the cyclopropyl group would likely involve computational studies to determine the preferred pathways (S(_N)1 vs. S(_N)2) and the transition state energies for different nucleophiles.

Design and Synthesis of Derivatives and Analogues of this compound for Structure-Activity Relationship Studies

The synthesis of derivatives and analogues of this compound can be approached by modifying each of its key structural components to probe structure-activity relationships (SAR) for various biological targets. Cinnamic acid derivatives are known to possess a wide range of pharmacological activities. researchgate.netrsdjournal.orgnih.govjocpr.com

Table 3: Potential Analogues of this compound for SAR Studies

Modification SiteExample AnalogueRationale for Synthesis
Carboxylic Acid3-(4-Cyclopropylphenyl)prop-2-enamideInvestigate the role of the carboxylate in binding or activity.
Alkene3-(4-Cyclopropylphenyl)propanoic acidDetermine the importance of the double bond for activity.
Phenyl Ring Substituent3-(3-Fluoro-4-cyclopropylphenyl)prop-2-enoic acidProbe the electronic requirements at the phenyl ring.
Cyclopropyl Ring3-(4-Isopropylphenyl)prop-2-enoic acidEvaluate the steric and electronic contributions of the cyclopropyl group.

The synthesis of these derivatives would employ standard organic chemistry methodologies. For example, amide derivatives can be prepared from the parent carboxylic acid via activation with coupling agents followed by reaction with an amine. Reduction of the double bond can be achieved through catalytic hydrogenation. Aromatic substitution reactions, as discussed previously, can be used to introduce substituents on the phenyl ring. The synthesis of analogues with different alkyl groups in place of the cyclopropyl group would likely start from the corresponding substituted benzaldehyde.

By systematically synthesizing and evaluating the biological activity of these derivatives, a comprehensive SAR profile can be developed, providing insights into the key structural features required for a desired pharmacological effect.

Theoretical and Computational Studies of 3 4 Cyclopropylphenyl Prop 2 Enoic Acid

Quantum Chemical Calculations (DFT, Ab Initio) on 3-(4-Cyclopropylphenyl)prop-2-enoic Acid

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are central to understanding the intrinsic properties of this compound. These methods provide a detailed picture of the molecule's electronic and structural characteristics.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Distribution)

The electronic structure of this compound is fundamentally characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical descriptor of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap typically suggests higher reactivity. nih.gov

For molecules structurally related to cinnamic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine these values. tandfonline.comresearchgate.net The HOMO is generally distributed over the cinnamoyl system, including the phenyl ring and the propenoic acid moiety, indicating these are the primary sites for electron donation. Conversely, the LUMO is typically centered on the propenoic acid group, highlighting its capacity as an electron acceptor. researchgate.net

The charge distribution, often analyzed through methods like Natural Bond Orbital (NBO) analysis, reveals the polarity of the molecule. The oxygen atoms of the carboxylic acid group exhibit significant negative charge, while the carbonyl carbon and the acidic proton are electropositive. This charge separation is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Table 1: Illustrative Quantum Chemical Properties of this compound (Theoretical)

Parameter Theoretical Value Significance
HOMO Energy -6.5 eV Electron-donating ability
LUMO Energy -1.8 eV Electron-accepting ability
HOMO-LUMO Gap (ΔE) 4.7 eV Chemical reactivity and stability

Prediction and Validation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can then be used to validate and interpret experimental data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method within a DFT framework is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. Theoretical calculations for related phenylpropenoic acids have shown good correlation with experimental results, aiding in the assignment of complex spectra. jmcs.org.mx

Vibrational Frequencies: The calculation of vibrational frequencies via DFT allows for the assignment of bands in Infrared (IR) and Raman spectra. For cinnamic acid derivatives, characteristic frequencies include the C=O stretch of the carboxylic acid, the C=C stretch of the alkene, and various C-H bending and stretching modes of the aromatic and cyclopropyl (B3062369) groups. researchgate.net

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. jmcs.org.mx For this compound, the principal absorption bands in the UV region are expected to correspond to π→π* transitions within the conjugated cinnamoyl system. The solvent environment can be modeled using approaches like the Polarizable Continuum Model (PCM) to account for solvatochromic shifts. jmcs.org.mx

Conformational Analysis and Potential Energy Surface Mapping of this compound

The flexibility of this compound arises from the rotation around several single bonds, notably the bond connecting the phenyl ring to the acrylic acid moiety and the bond within the acrylic acid chain. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule.

Potential energy surface (PES) scans are performed by systematically rotating specific dihedral angles and calculating the energy at each step. This process reveals the energy barriers between different conformers. For similar molecules like stilbene and cinnamic acid, studies have shown that planar or near-planar conformations are often the most stable, as they maximize π-system conjugation. jmcs.org.mxcomporgchem.comacs.org However, steric hindrance can lead to non-planar ground states. comporgchem.com The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics, which is crucial for understanding the molecule's bulk properties.

Reaction Mechanism Elucidation via Computational Chemistry for this compound Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the reaction pathway from reactants to products, researchers can identify transition states and intermediates, and calculate the activation energies associated with each step.

For transformations involving this compound, such as esterification, hydrogenation of the double bond, or electrophilic addition reactions, DFT calculations can provide invaluable mechanistic details. For instance, in an esterification reaction, computations can model the nucleophilic attack of an alcohol on the carbonyl carbon, the formation of the tetrahedral intermediate, and the subsequent elimination of water. The calculated energy profile helps to determine the rate-limiting step and understand how substituents on the phenyl ring or the alcohol might influence the reaction rate.

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Interactions of this compound

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes, solvent interactions, and binding processes. nih.govresearchgate.net

An MD simulation of this compound in a solvent like water or ethanol would reveal how the molecule interacts with its environment. It would show the formation and breaking of hydrogen bonds between the carboxylic acid group and solvent molecules, and how the nonpolar cyclopropyl and phenyl groups influence the local solvent structure. researchgate.net In the context of drug design, MD simulations are frequently used to study the stability of a ligand bound to a protein target, calculating metrics like the root-mean-square deviation (RMSD) to assess conformational stability within the binding site. nih.govscielo.br

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Derivatives (focus on theoretical correlation and descriptor development)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate a molecule's structure with its biological activity or physicochemical properties. nih.govresearchgate.net The development of these models relies on calculating a set of molecular descriptors for a series of related compounds and then using regression methods to build a predictive equation. nih.gov

For a series of derivatives of this compound, the first step in QSAR/QSPR modeling is the development of relevant molecular descriptors. These can be categorized as:

Constitutional: Molecular weight, atom counts.

Topological: Describing atomic connectivity (e.g., Wiener index).

Geometrical: Related to the 3D structure (e.g., surface area, molecular volume).

Quantum Chemical: HOMO/LUMO energies, dipole moment, atomic charges. nih.gov

Once these descriptors are calculated for a training set of molecules with known activities (e.g., enzyme inhibition), statistical methods like Multiple Linear Regression (MLR) are used to create a model. researchgate.net The goal is to develop a statistically robust model that can accurately predict the activity of new, untested derivatives, thereby guiding the synthesis of more potent or suitable compounds. nih.govtandfonline.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound

Role of 3 4 Cyclopropylphenyl Prop 2 Enoic Acid As a Building Block and Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules and Natural Product Analogues

The chemical architecture of 3-(4-Cyclopropylphenyl)prop-2-enoic acid, featuring a reactive carboxylic acid and an α,β-unsaturated system, makes it a versatile precursor for the synthesis of more intricate organic molecules. While direct examples of its use in the total synthesis of natural products are not extensively documented in publicly available literature, the utility of similarly substituted cinnamic acid derivatives is well-established in the synthesis of heterocyclic compounds and analogues of natural products.

For instance, derivatives of 3-aroylprop-2-enoic acid serve as precursors for a variety of heterocyclic systems such as pyrimidines, pyranes, and pyridines through reactions with different nucleophiles. researchgate.netsapub.org This suggests that this compound could similarly be employed to generate novel heterocyclic structures bearing a cyclopropylphenyl motif. The cyclopropyl (B3062369) group can confer unique pharmacological properties due to its lipophilic nature and metabolic stability.

Furthermore, the synthesis of natural product analogues often involves the incorporation of non-natural building blocks to explore structure-activity relationships. The synthesis of cyclopeptide analogues of natural products like tentoxin (B1683006) and versicotide D has been achieved through solid-phase peptide synthesis, demonstrating the modular approach to creating complex bioactive molecules. nih.govnih.gov The incorporation of this compound into such synthetic schemes could lead to novel analogues with potentially enhanced biological activities.

Table 1: Potential Heterocyclic Systems from this compound

Reactant Resulting Heterocycle Potential Application
Thiourea Pyrimidine-thione Medicinal Chemistry
Malononitrile Pyridine Agrochemicals
Hydrazine Pyridazinone Pharmaceuticals

Scaffold for Combinatorial Chemistry and Library Synthesis in Chemical Biology Research

The concept of a molecular scaffold is central to combinatorial chemistry, where a core structure is systematically decorated with a variety of substituents to generate a library of related compounds for high-throughput screening. The rigid framework of this compound makes it an attractive scaffold for the creation of such libraries. nih.govnih.gov

Solid-phase synthesis is a powerful technique for the construction of chemical libraries, and cinnamic acid derivatives have been successfully utilized in this context. mdpi.com By anchoring this compound to a solid support, its carboxylic acid and phenyl ring can be systematically modified to introduce points of diversity. This approach allows for the rapid generation of a large number of distinct molecules that can be screened for biological activity in various assays. nih.gov

The cyclopropylphenyl motif can be considered a "privileged" structure in medicinal chemistry, as it is found in a number of biologically active compounds. Building a combinatorial library around this scaffold could lead to the discovery of new drug candidates with improved properties. rsc.org

Applications in Polymer Chemistry as a Monomer or Cross-linking Agent for Novel Materials

The presence of a polymerizable acrylic acid moiety suggests that this compound could potentially be used as a monomer in the synthesis of novel polymers. While direct polymerization studies of this specific compound are not widely reported, the polymerization of other vinyl monomers is a fundamental concept in polymer science. mdpi.com Copolymers could be formed by reacting this compound with other monomers to tailor the properties of the resulting material.

Moreover, the carboxylic acid functionality opens up the possibility of its use as a cross-linking agent. Cross-linking is a crucial process for modifying the properties of polymers, enhancing their mechanical strength, thermal stability, and chemical resistance. Acids like 1,2,3,4-butanetetracarboxylic acid and tannic acid are known to be effective cross-linking agents for various polymers. nih.govsciencepublishinggroup.comresearchgate.net In a similar fashion, this compound could potentially form ester linkages with polymers containing hydroxyl groups, thereby creating a cross-linked network.

Table 2: Potential Polymer Applications of this compound

Application Role of Compound Potential Polymer System Resulting Property
Monomer Polymerization Copolymer with Styrene Modified thermal/mechanical properties
Cross-linking Agent Esterification Poly(vinyl alcohol) Increased rigidity and solvent resistance

Design of Novel Functional Materials Utilizing this compound Motifs

The unique molecular structure of this compound makes it a candidate for the design of novel functional materials with specific properties. Two promising areas are liquid crystals and metal-organic frameworks (MOFs).

Calamitic (rod-like) liquid crystals often consist of a rigid core with flexible terminal groups. tcichemicals.com The elongated structure of this compound, with its phenyl and acrylic acid components, resembles the core of many liquid crystalline molecules. researchgate.netusm.my By modifying the carboxylic acid with a suitable ester linkage to another aromatic core, it is conceivable to synthesize new liquid crystalline materials. The cyclopropyl group could influence the packing and, consequently, the mesophase behavior of such materials.

In the field of materials science, metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands (linkers). mdpi.comchemrxiv.org The carboxylic acid group of this compound is an ideal functional group to act as a linker by coordinating to metal centers. The size, shape, and rigidity of the organic linker play a crucial role in determining the topology and properties of the resulting MOF. researchgate.netmdpi.com The use of this compound as a linker could lead to the formation of novel MOFs with unique porous structures and potential applications in gas storage, separation, and catalysis.

Biological Activity and Mechanistic Investigations of 3 4 Cyclopropylphenyl Prop 2 Enoic Acid and Its Derivatives Preclinical Academic Research

In Vitro Studies on Molecular Targets and Cellular Pathways

The biological effects of cinnamic acid derivatives are exerted through interaction with various molecular targets and the modulation of key cellular signaling pathways. researchgate.net

Derivatives of cinnamic acid have been identified as inhibitors of numerous enzymes, contributing to their diverse biological activities. researchgate.netbenthamscience.com This class of compounds can affect tyrosine-specific and serine/threonine-specific protein kinases, which are crucial in controlling cellular signaling networks. researchgate.net The mode of enzyme inhibition can vary from ATP-competitive to non-competitive, depending on the specific derivative and target enzyme. benthamscience.comteachmephysiology.comyoutube.com

For instance, cinnamic acid itself has been shown to exhibit non-competitive inhibition against both soluble and membrane-bound forms of polyphenol oxidase (PPO), an enzyme involved in enzymatic browning. mdpi.com This suggests that the inhibitor can bind to either the free enzyme or the enzyme-substrate complex to form an inactive complex. mdpi.comnih.gov Other studies have demonstrated that cinnamic acid derivatives can inhibit acetylcholinesterase (AChE) and α-glucosidase. tandfonline.comnih.gov The inhibitory mechanism for α-glucosidase was found to be dependent on the specific substitution pattern, with some derivatives acting as noncompetitive inhibitors and their corresponding ethyl esters acting as competitive inhibitors. nih.gov

The broad inhibitory profile of this chemical class suggests that 3-(4-cyclopropylphenyl)prop-2-enoic acid and its derivatives could also be investigated as potential inhibitors for a range of enzymes.

Table 1: Examples of Enzyme Inhibition by Cinnamic Acid Derivatives This table presents data for various cinnamic acid derivatives to illustrate the potential activities of the broader chemical class.

Derivative/CompoundTarget EnzymeInhibition TypeIC50 Value / KiSource
Compound 6g (a tertiary amine derivative of cinnamic acid)Acetylcholinesterase (AChE)Mixed-type3.64 µmol/L (IC50) tandfonline.com
4-Methoxy-trans-cinnamic acidα-glucosidaseNoncompetitiveNot specified nih.gov
4-Methoxy-trans-cinnamic acid ethyl esterα-glucosidaseCompetitiveNot specified nih.gov
Cinnamic acidPolyphenol Oxidase (PPO)Non-competitiveNot specified mdpi.com
Various DerivativesProtein Kinases (e.g., EGFR, HER2, JAK2)Varies (ATP-competitive, etc.)Not specified researchgate.net

The interaction of small molecules with cellular receptors is a fundamental mechanism of pharmacological action. Research into cinnamic acid derivatives has explored their potential as ligands for various receptors. For example, a series of novel cinnamic acid derivatives were designed and synthesized as potential agonists for the peroxisome proliferator-activated receptor delta (PPARδ). nih.govresearchgate.net PPARδ is a key regulator of lipid metabolism, making it an attractive target for treating metabolic disorders. nih.gov

While direct receptor binding data for this compound is unavailable, the presence of the cyclopropyl (B3062369) group is noteworthy. In other classes of compounds, such as fentanyl analogs, the substitution of a linear alkyl chain with a cyclopropyl group has been shown to dramatically alter receptor affinity and functional activity. nih.gov Specifically, cyclopropylfentanyl displays a significantly higher binding affinity for the μ-opioid receptor compared to its linear chain counterpart, valerylfentanyl. nih.govnih.gov This highlights that the rigid, compact structure of the cyclopropyl moiety can have a profound impact on how a ligand fits into a receptor's binding pocket, potentially enhancing potency and efficacy. nih.gov This suggests the cyclopropyl group in this compound could play a significant role in its potential interactions with protein targets.

Cinnamic acid derivatives are known to modulate a variety of intracellular signaling pathways that govern cellular processes such as growth, proliferation, and inflammation. researchgate.netnih.gov These compounds can interact with macromolecular components of the cell, including both receptor and intracellular proteins, to exert their effects. researchgate.net

Studies have shown that certain derivatives can upregulate antioxidant enzymes by promoting the nuclear translocation of Nrf2 (nuclear factor erythroid 2-related factor 2), a key transcription factor in the cellular antioxidant response. nih.gov In the context of metabolic regulation, some analogues have been found to enhance glucose uptake in cell lines through the activation of the PLC-PKC pathway. nih.gov Furthermore, research on carcinoma cell lines has demonstrated that specific cinnamic acid esters and amides can induce cell cycle arrest, highlighting their potential as leads for antineoplastic agents. researchgate.net The biological activities of these compounds have been linked to the modulation of signaling cascades involving protein kinases such as JAK2/STAT, ERK, JNK, and p38 MAPK. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological efficacy of cinnamic acid derivatives is highly dependent on their chemical structure, including the nature and position of substituents on the phenyl ring and modifications to the prop-2-enoic acid side chain. nih.govrsdjournal.org

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govresearchgate.net For the cinnamic acid scaffold, several key pharmacophoric elements have been identified that contribute to its diverse activities.

The core structure, composed of a benzene ring, an α,β-unsaturated double bond, and a carboxylic acid group, is fundamental. nih.govtandfonline.com The aromatic ring and the unsaturated bond appear to be particularly important for acetylcholinesterase inhibitory activity. tandfonline.com For antitubercular activity, both the free carboxylic acid and the presence of the α,β-unsaturation were found to be essential. mdpi.com

Substitutions on the phenyl ring play a critical role in tuning the biological activity. The position of the substituent can be crucial; for instance, studies on α-glucosidase inhibition by trans-cinnamic acid derivatives showed that the presence of a substituent at the 4-position significantly altered activity. nih.gov In the case of this compound, the cyclopropyl group at the 4-position would be expected to influence properties such as lipophilicity and steric profile, thereby modulating its interaction with biological targets. The electronic properties of substituents are also governing factors for activity, as demonstrated in QSAR studies of cinnamic acid analogues as EGFR inhibitors. alquds.edu

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in drug action as it affects target binding, distribution, and metabolism. nih.govlongdom.orgijpsjournal.com For cinnamic acid derivatives, the double bond in the prop-2-enoic acid chain can exist in either a trans (E) or cis (Z) configuration, with the trans isomer being the more common and stable form found in nature. nih.gov

In Vivo Studies in Animal Models for Mechanistic Understanding (excluding efficacy, safety, and dosage optimization)

In the realm of preclinical research, in vivo studies utilizing animal models are paramount for elucidating the biological mechanisms of novel chemical entities. For this compound and its derivatives, such investigations provide crucial insights into their physiological and biochemical effects at a systemic level. This section focuses on the mechanistic understanding gained from animal models, specifically excluding efficacy, safety, and dosage optimization studies, to concentrate on the fundamental biological interactions of these compounds.

Mechanistic Investigations of Biochemical Responses in Animal Models

While direct in vivo mechanistic studies on this compound are not extensively documented in publicly available literature, the broader class of cinnamic acid derivatives, to which it belongs, has been the subject of various investigations. These studies offer a foundational understanding of the potential biochemical responses that could be elicited by this compound in animal models.

Research on analogous cinnamic acid derivatives has demonstrated a range of biological activities, including anti-inflammatory and antioxidant effects. For instance, studies on certain cinnamic acid derivatives have shown modulation of key inflammatory pathways. In animal models of inflammation, these compounds have been observed to influence the activity of enzymes involved in the inflammatory cascade.

Furthermore, the antioxidant potential of cinnamic acid derivatives has been explored in vivo. These studies often involve the measurement of biomarkers of oxidative stress in various tissues of animals exposed to the compounds. The observed effects are frequently attributed to the ability of the phenolic group, common in many cinnamic acid derivatives, to scavenge free radicals and upregulate endogenous antioxidant defense mechanisms. Given the structural similarity, it is plausible that this compound could exhibit similar mechanisms of action, although this requires direct experimental verification.

Investigations into other cinnamic acid derivatives have also suggested potential effects on metabolic pathways. Some derivatives have been shown to influence glucose and lipid metabolism in animal models, pointing towards a possible role in metabolic regulation. The underlying mechanisms often involve the modulation of key enzymes and signaling pathways that control these metabolic processes.

Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) in Animal Models: Mechanistic Pathways

The pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), is fundamental to understanding its biological activity and mechanistic pathways. Direct pharmacokinetic data for this compound in animal models is scarce. However, studies on its parent compound, cinnamic acid, provide a valuable framework for predicting its likely metabolic fate.

Absorption: Cinnamic acid is readily absorbed following oral administration in animal models such as rats and mice. The presence of the cyclopropylphenyl group in this compound may influence its lipophilicity and, consequently, its absorption characteristics.

Distribution: Following absorption, cinnamic acid and its metabolites are distributed throughout the body. The distribution pattern is influenced by factors such as plasma protein binding and tissue permeability.

Metabolism: The metabolism of cinnamic acid has been studied in rats and mice. The primary metabolic pathway involves the β-oxidation of the acrylic acid side chain, leading to the formation of benzoic acid. Benzoic acid is then conjugated with glycine to form hippuric acid, which is the major urinary metabolite. Other minor metabolites have also been identified. It is anticipated that this compound would undergo similar metabolic transformations. The cyclopropylphenyl moiety may also be subject to metabolic modifications, such as hydroxylation.

Excretion: The metabolites of cinnamic acid are primarily excreted in the urine. The rate and extent of excretion are key determinants of the compound's half-life and duration of action.

The following table summarizes the key pharmacokinetic parameters of cinnamic acid in rats, which can serve as a reference for predicting the behavior of this compound.

ParameterValue (in Rats)Potential Implication for this compound
Absorption Rapidly absorbedThe lipophilic cyclopropylphenyl group may enhance absorption.
Metabolism Primarily via β-oxidation to benzoic acid, followed by conjugation to hippuric acid.Similar metabolic pathways are expected, with potential for additional metabolism on the cyclopropylphenyl ring.
Major Metabolite Hippuric acidA corresponding hippuric acid derivative could be the major metabolite.
Route of Excretion Primarily renal (urine)Urinary excretion of metabolites is likely the main elimination route.

It is crucial to emphasize that while the data on cinnamic acid and its derivatives provide a valuable starting point, dedicated in vivo studies on this compound are necessary to definitively elucidate its specific biochemical responses and pharmacokinetic profile.

Future Perspectives and Emerging Research Avenues for 3 4 Cyclopropylphenyl Prop 2 Enoic Acid

Integration of Artificial Intelligence and Machine Learning in Chemical Research on 3-(4-Cyclopropylphenyl)prop-2-enoic Acid

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, offering powerful tools for prediction, optimization, and discovery. For this compound, these computational approaches can accelerate the understanding of its properties and potential applications.

AI and ML models can be trained on large datasets of existing molecules to predict the physicochemical properties, biological activities, and toxicity of new compounds like this compound. For instance, Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict its potential as an anti-inflammatory or anticancer agent, given that cinnamic acid derivatives have shown promise in these areas. researchwithrutgers.commdpi.comnih.govnih.govwjbphs.comnih.govmdpi.com

Furthermore, generative AI models can design novel derivatives of this compound with enhanced properties. By inputting the core structure, these algorithms can suggest modifications to the phenyl ring or carboxylic acid group to optimize for a specific target or material property. Retrosynthesis prediction tools, powered by AI, can also propose efficient synthetic routes, which is particularly valuable given the limited documented synthesis methods for this specific compound. vulcanchem.com

Table 1: Potential AI and Machine Learning Applications for this compound

Application Area AI/ML Tool/Technique Potential Outcome
Property PredictionQuantitative Structure-Activity Relationship (QSAR)Prediction of biological activities (e.g., anti-inflammatory, anticancer).
Molecular Dynamics (MD) SimulationsUnderstanding of conformational flexibility and receptor binding.
Novel Compound DesignGenerative Adversarial Networks (GANs)Design of new derivatives with improved therapeutic or material properties.
Synthesis PlanningRetrosynthesis Prediction AlgorithmsIdentification of efficient and novel synthetic pathways.
Reaction OptimizationBayesian OptimizationOptimization of reaction conditions (temperature, catalyst, etc.) for higher yields.

Potential for Advanced Material Science and Nanoscience Applications Incorporating this compound

The unique structural features of this compound make it an intriguing candidate for the development of advanced materials. The rigid phenyl and acrylic acid components, combined with the unique electronic properties of the cyclopropyl (B3062369) group, could be exploited in the design of novel polymers and nanomaterials.

The cyclopropyl group can influence the packing and electronic properties of materials. researchgate.net Polymers incorporating this moiety could exhibit interesting optical or electronic properties. For example, polymerization of this compound or its derivatives could lead to the formation of photosensitive materials. researchgate.net The α,β-unsaturated system is also amenable to polymerization reactions.

In nanoscience, this molecule could be used as a functionalizing agent for nanoparticles, imparting specific properties to their surfaces. The carboxylic acid group can act as an anchor to metal oxide surfaces, while the cyclopropylphenyl group could be used to tune the surface hydrophobicity or to create specific recognition sites. There is also potential for its use in the development of biocompatible polymers for drug delivery applications, an area where cinnamic acid derivatives and cyclodextrin-containing polymers have shown promise. mdpi.combohrium.com

Table 2: Potential Material Science and Nanoscience Applications

Application Material Type Key Feature of this compound
Photosensitive PolymersFunctionalized Polystyrenes or PolyacrylatesCyclopropyl group and α,β-unsaturated system for cross-linking. researchgate.net
Biocompatible CoatingsSurface-modified NanoparticlesCarboxylic acid for anchoring and cyclopropylphenyl for surface tuning.
Drug Delivery SystemsPolymer-drug ConjugatesBiocompatibility of cinnamic acid derivatives and potential for controlled release. mdpi.com
Organic ElectronicsThin FilmsPotential for ordered molecular packing due to rigid structure.

Exploration of Unexplored Synthetic Pathways and Novel Reactivity of this compound

Currently, there is a lack of documented synthetic routes specifically for this compound. vulcanchem.com This presents an opportunity for synthetic chemists to explore and develop novel and efficient pathways. Standard methods for the synthesis of cinnamic acids, such as the Knoevenagel or Perkin reactions, could be adapted. ugm.ac.idjocpr.com For instance, the Knoevenagel condensation of 4-cyclopropylbenzaldehyde (B1279468) with malonic acid would be a plausible route.

The reactivity of this compound is also largely unexplored. The interplay between the electron-withdrawing carboxylic acid group, the conjugated π-system, and the strained cyclopropyl ring could lead to novel chemical transformations. The cyclopropyl group is known to be susceptible to ring-opening reactions under certain conditions, which could be exploited to create more complex molecular architectures. hyphadiscovery.com The α,β-unsaturated carbonyl moiety is a classic Michael acceptor, and its reactivity could be modulated by the electronic effects of the cyclopropylphenyl group.

Table 3: Potential Synthetic Pathways and Reactivity Studies

Research Area Proposed Method/Reaction Expected Outcome
Synthesis Knoevenagel CondensationEfficient synthesis from 4-cyclopropylbenzaldehyde and malonic acid. ugm.ac.idjocpr.com
Horner-Wadsworth-Emmons ReactionStereoselective synthesis of the (E)-isomer.
Reactivity Michael AdditionExploration of additions to the α,β-unsaturated system.
Cycloaddition ReactionsDiels-Alder or other cycloadditions involving the double bond.
Ring-Opening of Cyclopropyl GroupAcid- or metal-catalyzed ring-opening to access novel scaffolds. hyphadiscovery.com

Addressing Current Research Gaps and Future Directions in the Fundamental Understanding of this compound

The most significant research gap for this compound is the lack of fundamental experimental and computational data. Future research should focus on building a comprehensive understanding of this molecule.

A crucial first step would be the development and optimization of a reliable synthetic route to produce the compound in sufficient quantities for further study. Once available, a thorough characterization of its physicochemical properties, including its crystal structure, spectroscopic data, and acidity, is warranted.

Systematic biological screening of this compound and its derivatives is a promising future direction. Given the broad range of biological activities reported for other cinnamic acid derivatives, it is plausible that this compound may also possess interesting pharmacological properties. nih.govmdpi.com

Computational studies, such as Density Functional Theory (DFT) calculations, could provide insights into its electronic structure, conformational preferences, and reactivity. This would complement experimental studies and guide the design of new derivatives and materials.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(4-Cyclopropylphenyl)prop-2-enoic acid?

The compound can be synthesized via Knoevenagel condensation , a common method for α,β-unsaturated carboxylic acids. A substituted benzaldehyde derivative (e.g., 4-cyclopropylbenzaldehyde) is condensed with malonic acid in the presence of a catalytic base like piperidine. Reaction conditions (e.g., solvent, temperature) should be optimized to minimize side reactions, such as decarboxylation. Purification typically involves recrystallization or column chromatography .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :
  • HPLC : Use a C18 column with UV detection (λ ~254 nm) to assess purity (>95% recommended for research-grade material).
  • NMR : Confirm the (E)-stereochemistry of the propenoic acid moiety via coupling constants (J ≈ 16 Hz for trans double bonds in 1H^1H-NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS to verify molecular weight (e.g., [M+H]+ expected for C12H12O2: 195.0789) .

**What solvents and storage conditions are optimal for maintaining stability?

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.